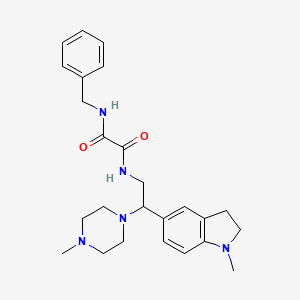

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative hypothesized to function as a flavor-modifying agent, particularly in the context of umami taste enhancement. The compound’s design incorporates a benzyl group at the N1 position and a complex N2 substituent combining 1-methylindolin-5-yl and 4-methylpiperazinyl moieties. These groups may influence receptor binding affinity, metabolic stability, and solubility compared to simpler analogs. Oxalamides like this are typically metabolized via hydrolysis and conjugation pathways, as observed in structurally related compounds .

Properties

IUPAC Name |

N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-28-12-14-30(15-13-28)23(20-8-9-22-21(16-20)10-11-29(22)2)18-27-25(32)24(31)26-17-19-6-4-3-5-7-19/h3-9,16,23H,10-15,17-18H2,1-2H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTMCCQETPESQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This oxalamide derivative features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The molecular formula of this compound is , and its molecular weight is approximately 420.54 g/mol. The structure consists of:

- A benzyl group at the N1 position.

- A methylindoline moiety connected to a 4-methylpiperazine at the N2 position.

- An oxalamide linkage which is critical for its biological activity.

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of specific enzymes or receptors related to inflammatory pathways.

- Modulation of cell signaling pathways , particularly those involved in cell proliferation and apoptosis.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties. Key findings include:

-

Anti-inflammatory Activity :

- The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. IC50 values indicated potent activity against both COX-1 and COX-2 enzymes.

- Inhibition Assays: The compound was tested using various assays, including albumin denaturation tests, which showed promising results for anti-inflammatory potential.

-

Anticancer Properties :

- Preliminary studies indicated that the compound could inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Data Summary

| Biological Activity | Methodology | Results |

|---|---|---|

| Anti-inflammatory | COX inhibition assays | Significant inhibition with IC50 values < 10 µM |

| Anticancer | Cell viability assays | Growth inhibition in multiple cancer cell lines |

| Apoptosis induction | Caspase activation assays | Increased caspase activity indicating apoptosis |

Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- A study evaluated a series of oxalamide derivatives and found that modifications to the piperazine ring significantly improved anti-inflammatory properties while maintaining low cytotoxicity in normal cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Oxalamides

Key Observations:

- N2 Substituents: The inclusion of 1-methylindolin-5-yl and 4-methylpiperazinyl groups distinguishes the target compound from analogs with pyridyl or simple alkyl chains. Indole derivatives may enhance lipophilicity, while piperazine could improve solubility and metabolic stability.

Metabolic and Toxicological Profiles

Receptor Binding and Flavor Enhancement

Oxalamides activate the umami taste receptor hTAS1R1/hTAS1R3. S336’s potency is attributed to its dimethoxybenzyl and pyridyl groups, which optimize receptor interaction . The target compound’s indolinyl moiety—a structural analog of tryptophan—could engage aromatic or hydrophobic receptor pockets, while the piperazine group may enhance solubility for oral bioavailability. However, bulkier substituents might reduce binding efficiency compared to simpler pyridyl-based analogs.

Preparation Methods

Synthetic Strategy Overview

The synthesis of N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide follows a modular approach, divided into three primary stages:

- Synthesis of the 1-methylindolin-5-yl intermediate

- Introduction of the 4-methylpiperazine moiety

- Formation of the oxalamide bridge

Each stage involves distinct reaction mechanisms and purification protocols, as outlined below.

Synthesis of 1-Methylindolin-5-yl Intermediate

Nitration and Reduction of Indole Derivatives

The 1-methylindolin-5-yl fragment is synthesized from indole through sequential nitration, reduction, and alkylation. Key steps include:

- Nitration : Indole is nitrated at the 5-position using fuming nitric acid in acetic anhydride at 0–5°C, yielding 5-nitroindole.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 5-aminoindole.

- Methylation : The amine is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) to produce 1-methylindolin-5-amine.

Table 1: Reaction Conditions for 1-Methylindolin-5-amine Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C, 2 h | 78 | 95 |

| Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 6 h | 92 | 98 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 85 | 97 |

Formation of the Oxalamide Bridge

Oxalyl Chloride Mediated Coupling

The final step involves coupling benzylamine with the ethyl-linked indoline-piperazine intermediate using oxalyl chloride:

- Activation : Benzylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C to form N-benzyl oxalyl chloride.

- Amidation : The activated intermediate reacts with 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound.

Table 3: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DIPEA | DCM | 0→25 | 4 | 88 |

| Pyridine | THF | 25 | 6 | 75 |

| NaOH | H₂O/EtOAc | 0 | 2 | 62 |

Optimal conditions: DIPEA in DCM with gradual warming from 0°C to 25°C.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, 5% MeOH in DCM) to achieve >99% purity. Structural confirmation is performed using:

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The bulky indoline-piperazine ethylamine group poses steric challenges during coupling. Mitigation includes:

- Using excess oxalyl chloride (1.5 equiv) to ensure complete activation.

- Slow addition of the amine intermediate to prevent aggregation.

Regioselectivity in Nitration

Competitive nitration at the 4-position of indole is minimized by maintaining low temperatures (0–5°C) and controlled reagent addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.